1,2,3,6-Tetrahydropyridine hydrochloride is primarily used as a heterocyclic building block in organic synthesis. Its structure, containing a six-membered ring with nitrogen and four carbon atoms, serves as a versatile platform for the construction of more complex molecules. This allows researchers to create various organic compounds with specific properties and functionalities relevant to various scientific fields [].
The core structure of 1,2,3,6-tetrahydropyridine can be modified with various functional groups to generate a diverse range of medically relevant compounds. This has led to its exploration in the development of drugs targeting various diseases, including:
Beyond its role in medicinal chemistry, 1,2,3,6-tetrahydropyridine hydrochloride finds applications in various areas of synthetic organic chemistry. Its reactivity allows researchers to participate in diverse organic reactions, including:
1,2,3,6-Tetrahydropyridine hydrochloride is a heterocyclic organic compound with the molecular formula C₅H₁₀ClN. It consists of a six-membered ring containing five carbon atoms and one nitrogen atom, with the hydrochloride form indicating the presence of a hydrochloric acid salt. This compound is recognized for its role as a building block in organic synthesis and is often utilized in the pharmaceutical industry due to its unique structural properties and reactivity .
MPTP can cross the blood-brain barrier and is taken up by dopamine neurons. Once inside the neurons, MPTP is metabolized by an enzyme called monoamine oxidase-B (MAO-B) to MPP+. MPP+ disrupts the mitochondrial function within these neurons, leading to cell death. The loss of dopamine neurons in the substantia nigra, a part of the midbrain, is a hallmark of Parkinson's disease, and MPTP administration in animals can produce similar symptoms [].
MPTP hydrochloride is a highly toxic compound and should only be handled by trained professionals in a well-equipped laboratory setting.
These reactions highlight the versatility of 1,2,3,6-tetrahydropyridine hydrochloride in synthetic organic chemistry .
Research indicates that 1,2,3,6-tetrahydropyridine hydrochloride exhibits various biological activities. It has been studied for its potential neuroprotective effects and its role as a precursor in the synthesis of compounds with dopaminergic activity. This is particularly relevant in the context of neurological disorders such as Parkinson's disease, where dopaminergic signaling is impaired . Additionally, some derivatives of this compound have shown promise as neurotoxins in research settings .
The synthesis of 1,2,3,6-tetrahydropyridine hydrochloride typically involves multi-step organic reactions. Common methods include:
These methods allow for the efficient production of 1,2,3,6-tetrahydropyridine hydrochloride for research and industrial applications .
1,2,3,6-Tetrahydropyridine hydrochloride is utilized in various applications:
Interaction studies involving 1,2,3,6-tetrahydropyridine hydrochloride have focused on its biochemical interactions within biological systems. Research has shown that it can interact with neurotransmitter systems and may influence dopaminergic pathways. Its derivatives have been evaluated for their effects on neuronal health and function . Furthermore, studies have indicated potential toxicological effects when certain derivatives are administered at high doses.
Several compounds share structural similarities with 1,2,3,6-tetrahydropyridine hydrochloride. Here are some notable examples:
| Compound Name | Structure Type | Unique Characteristics |
|---|---|---|
| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Methylated derivative | Exhibits neurotoxic properties; used in Parkinson's research. |
| 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | Phenyl-substituted | Known for acute toxicity; used in toxicological studies. |
| 1-Methyl-4-(2′-methylphenyl)-1,2,3,6-tetrahydropyridine | Methylated and phenyl-substituted | Recognized as a dopaminergic neurotoxin; impacts dopamine pathways. |
The uniqueness of 1,2,3,6-tetrahydropyridine hydrochloride lies in its specific structural arrangement and its versatility as a synthetic intermediate compared to these derivatives . Each compound has distinct biological activities and applications that differentiate them from one another while sharing foundational chemical characteristics.
1,2,3,6-Tetrahydropyridine hydrochloride exists as a white to off-white crystalline solid. Its molecular formula (C₅H₁₀ClN) and molecular weight (119.59 g/mol) are well-documented in PubChem and Sigma-Aldrich databases. Key physical and chemical properties include:
The compound’s structure features a partially saturated pyridine ring with four hydrogen atoms, contributing to its chemical reactivity. Its hydrochloride salt form enhances stability and solubility in polar solvents.
1,2,3,6-Tetrahydropyridine hydrochloride is synthesized via the reduction of pyridine derivatives or through catalytic hydrogenation. A common method involves the reaction of pyridine with hydrogen gas in the presence of a catalyst (e.g., palladium or platinum) under controlled conditions. Sigma-Aldrich notes its use as a precursor in synthesizing more complex heterocyclic compounds.
This compound is a critical intermediate in the production of pharmaceuticals and research chemicals. Notable applications include:
1,2,3,6-Tetrahydropyridine hydrochloride is a precursor to dopamine analogs and neurotoxins. For example, it is used in the synthesis of MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride), a dopaminergic neurotoxin that induces Parkinsonian symptoms in animal models. MPTP’s mechanism involves oxidation to MPP⁺, which inhibits mitochondrial complex I, leading to neuronal damage.
The compound’s pyridine ring undergoes electrophilic substitution reactions, enabling the formation of substituted tetrahydropyridines. These derivatives are valuable in medicinal chemistry for developing ligands, catalysts, and enzyme inhibitors.
While 1,2,3,6-tetrahydropyridine hydrochloride itself is not biologically active, its derivatives exhibit diverse pharmacological effects:
MPTP (CAS 23007-85-4) is a well-studied derivative used to model Parkinson’s disease in primates and rodents. Its hydrochloride salt form enhances solubility, facilitating administration in preclinical studies.
Modified tetrahydropyridines have shown potential in anticancer therapies. For instance, phenanthroindolizidine alkaloids like tylophorinicine (structurally unrelated but sharing similar synthetic pathways) demonstrate cytotoxic activity against cancer cell lines.
The origins of 1,2,3,6-tetrahydropyridine hydrochloride are intertwined with mid-20th-century efforts to develop synthetic opioids. In 1947, Albert Ziering and John Lee at Hoffmann-La Roche synthesized 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP), a meperidine analog, during a broader exploration of piperidine derivatives [4] [5]. While MPPP itself exhibited analgesic properties, improper synthesis conditions—particularly inadequate temperature control—led to the inadvertent production of MPTP as a byproduct [1] [4]. This side reaction remained largely unremarkable until the 1980s, when contaminated batches of MPPP caused acute parkinsonism in recreational drug users, unveiling MPTP’s neurotoxic potential [1] [4].
The structural similarity between MPTP and MPPP arises from their shared tetrahydropyridine backbone. Early synthetic routes involved the reaction of phenylmagnesium bromide with 1-methyl-4-piperidone, followed by propionylation to yield MPPP. However, deviations from optimal reaction parameters, such as excessive heat or prolonged reaction times, favored dehydrogenation and the formation of MPTP [4] [5]. This unintended pathway underscored the chemical instability of certain tetrahydropyridine derivatives under non-ideal conditions.
The pivotal shift in MPTP’s scientific trajectory occurred in 1983, when Langston and colleagues identified it as the causative agent behind irreversible parkinsonism in individuals exposed to contaminated MPPP [4]. This discovery marked the first instance of a synthetic compound inducing Parkinson’s-like pathology in humans, providing a critical bridge between environmental toxins and neurodegenerative disease. Subsequent studies in non-human primates confirmed MPTP’s selectivity for dopaminergic neurons in the substantia nigra, replicating the neuropathological hallmarks of Parkinson’s disease [4] [1].
Parallel investigations into MPTP’s mechanism revealed its conversion to 1-methyl-4-phenylpyridinium (MPP⁺) via monoamine oxidase B (MAO-B) in astrocytes [1] [4]. This metabolite’s affinity for dopamine transporters and mitochondrial complex I inhibition became foundational concepts in neurodegeneration research. By the late 1980s, MPTP hydrochloride had become a standardized tool for preclinical Parkinson’s models, enabling rigorous testing of neuroprotective agents like MAO-B inhibitors [4].
MPTP hydrochloride belongs to the tetrahydropyridine class, characterized by a partially saturated six-membered ring containing one nitrogen atom. Its molecular formula is C₁₂H₁₆ClN, with a molar mass of 209.72 g/mol [2]. The compound crystallizes as a white-to-yellow powder, exhibiting a melting point of 250°C and solubility in polar organic solvents [2].
Table 1: Key Chemical Identifiers of MPTP Hydrochloride
| Property | Value |
|---|---|
| CAS Registry Number | 23007-85-4 |
| IUPAC Name | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride |
| SMILES | [H+].[Cl-].CN1CCC(=CC1)C1=CC=CC=C1 |
| InChI Key | KOWJANGMTAZWDT-UHFFFAOYSA-N |
| XLogP3 | 2.4 (predicted) |
The tetrahydropyridine ring adopts a boat conformation, with the methyl group at position 1 and the phenyl substituent at position 4 creating distinct stereoelectronic effects. Protonation of the nitrogen atom enhances water solubility, making the hydrochloride salt preferable for experimental applications [2].
The compound’s reactivity stems from its conjugated diene system and tertiary amine functionality. The tetrahydropyridine core undergoes dehydrogenation to form aromatic pyridinium species under oxidative conditions, a transformation central to its metabolic activation in biological systems [1] [4]. MPP⁺, the oxidized metabolite, features a planar pyridinium ring that facilitates intercalation into mitochondrial membranes, disrupting electron transport chain dynamics [4].
Ziering and Lee’s original 1947 protocol for MPPP synthesis involved:
MPTP formation occurred during the first step when reaction temperatures exceeded 30°C, promoting dehydrogenation via elimination of propionic acid. Early industrial-scale productions lacked precise temperature control, resulting in variable MPTP contamination [4] [5].
Contemporary syntheses prioritize MPTP hydrochloride purity through:
Table 2: Synthetic Optimization Parameters
| Parameter | Traditional Method | Modern Method |
|---|---|---|
| Temperature | 30–40°C | 20–25°C |
| Catalyst | None | Pd/C (5%) |
| Yield | 60–70% | 85–92% |
| Purity (HPLC) | ≤90% | ≥98% |
These refinements ensure high-purity MPTP hydrochloride for research applications while minimizing toxic byproduct formation [2].
MPTP hydrochloride’s primary research utility lies in generating animal models of Parkinson’s disease. Systemic administration in non-human primates recapitulates key features:
This model has enabled mechanistic studies on mitochondrial dysfunction, oxidative stress, and neuroinflammation—processes implicated in idiopathic Parkinson’s disease [1] [4].
MPTP hydrochloride facilitated critical advances in neuroprotective drug discovery:
Table 3: Key Discoveries Enabled by MPTP Models
| Discovery | Impact |
|---|---|
| MAO-B’s role in MPTP activation | Development of selegiline as first neuroprotective agent |
| MPP⁺-induced complex I inhibition | Link between mitochondrial dysfunction and neurodegeneration |
| Astrocyte-mediated toxicity | Recognition of glial cells in disease progression |
Modern analyses employ multimodal techniques:
High-performance liquid chromatography (HPLC) methods utilize C18 columns with acetonitrile/water mobile phases to achieve ≥98% purity, as mandated for research-grade MPTP hydrochloride [2] [3].
Recent syntheses focus on modifying the tetrahydropyridine scaffold to explore structure-activity relationships:
Ongoing studies investigate:
The nitrogen atom in 1,2,3,6-tetrahydropyridine possesses a lone pair of electrons that exhibits intermediate basicity characteristics. The predicted pKa value of 10.22 ± 0.10 indicates moderate basicity, positioning this compound between the highly basic piperidine (pKa ~11.3) and the weakly basic pyridine (pKa ~5.2) [1] [5]. This intermediate basicity reflects the compound's hybrid nature, combining aspects of both saturated and unsaturated nitrogen heterocycles.
The lone pair electrons on nitrogen are primarily localized in an sp³ hybridized orbital, making them available for coordination with electrophiles, including protons and metal centers [5]. Unlike pyrrole, where the nitrogen lone pair participates in aromatic π-electron delocalization, the nitrogen in 1,2,3,6-tetrahydropyridine maintains its nucleophilic character while benefiting from the partial conjugation within the ring system [6] [7].
The electronic distribution within the tetrahydropyridine ring creates regions of varying electron density. The double bond between carbons 4 and 5 introduces π-electron density that can participate in conjugation with adjacent substituents, while the saturated portions provide conformational flexibility [8]. This electronic heterogeneity makes the compound particularly valuable for structure-activity relationship studies in medicinal chemistry.
1,2,3,6-Tetrahydropyridine hydrochloride serves as a versatile heterocyclic building block in synthetic organic chemistry, offering multiple sites for functionalization and structural modification [1] [2]. The compound's utility stems from its ability to undergo diverse chemical transformations while maintaining the core heterocyclic framework.
Recent synthetic methodologies have demonstrated the compound's accessibility through various approaches. The aminophosphate-enabled anionic cascade and acid-catalyzed cyclization approaches developed by Das and Njardarson provide efficient pathways to tetrahydropyridine derivatives with excellent yields [9] [10]. These methods employ strategic phosphate substituents on the nitrogen atom, enabling either base-promoted anionic cascade reactions or acid-catalyzed cyclization depending on the substrate substitution pattern.
The rhodium-catalyzed C-H activation sequence represents another significant advancement in tetrahydropyridine synthesis [11]. This cascade process involves rhodium(I)-catalyzed C-H activation followed by alkyne coupling, electrocyclization, and subsequent reduction, providing access to highly substituted tetrahydropyridines with up to 95% yield and excellent diastereoselectivity. The method demonstrates remarkable versatility, accommodating various alkyne inputs and enabling the preparation of complex substituted derivatives.
Organocatalytic approaches have also emerged as powerful tools for tetrahydropyridine synthesis [12]. The asymmetric organocatalytic cascade sequences enable the formation of multiple stereogenic centers with excellent enantioselectivity, as demonstrated by the 79% yield and 98% enantiomeric excess achieved in Michael/aza-Henry/cyclization domino sequences.
The coordination chemistry of 1,2,3,6-tetrahydropyridine derivatives reveals fascinating aspects of their behavior as ligands in metal complexes. The nitrogen atom serves as a donor site for coordination to various metal centers, while the partial unsaturation in the ring system can provide additional electronic effects that influence metal-ligand interactions [13] [14].
Studies on related nitrogen-containing heterocycles demonstrate that tetrahydropyridine derivatives can adopt various coordination modes depending on the metal center and reaction conditions [15]. The conformational flexibility of the partially saturated ring allows for optimal geometric arrangements to accommodate different metal coordination preferences.
The compound's ability to form stable metal complexes has been exploited in the development of water-soluble olefin metathesis catalysts [2]. The incorporation of tetrahydropyridine moieties into catalyst structures enhances water solubility while maintaining catalytic activity, expanding the scope of metathesis reactions in aqueous media.
Recent investigations into terpyridine-metal complexes provide insights into how nitrogen heterocycles can serve as both σ-donors and π-acceptors in coordination chemistry [13]. The tetrahydropyridine framework offers similar electronic properties, with the nitrogen lone pair serving as a strong σ-donor while the partial conjugation within the ring system provides π-acceptor capability.
The significance of 1,2,3,6-tetrahydropyridine in heterocyclic chemistry extends prominently into medicinal chemistry applications. The compound serves as a privileged scaffold for the development of bioactive molecules, with numerous derivatives exhibiting diverse pharmacological activities [5] [16].
Anti-inflammatory applications represent a significant area of investigation. Research by Nakao and colleagues demonstrated that tetrahydropyridine derivatives can function as potent inhibitors of proinflammatory cytokine production, particularly tumor necrosis factor-α (TNF-α) [17] [18]. Compound optimization studies revealed that specific substitution patterns on the tetrahydropyridine ring significantly influence inhibitory potency, with IC₅₀ values ranging from 0.44 to 1.86 μM for lipopolysaccharide-induced TNF-α production.
The structural features that contribute to biological activity include the nitrogen basicity, ring conformation, and substituent positioning. The moderate basicity of the tetrahydropyridine nitrogen allows for favorable interactions with biological targets while maintaining appropriate physicochemical properties for drug development [19]. The conformational flexibility of the ring system enables optimal binding geometries with diverse protein targets.
Recent studies have also explored tetrahydropyridine derivatives as anticancer agents, with several compounds showing promising antiproliferative activity compared to established standards like tamoxifen [16]. The structure-activity relationship studies indicate that the tetrahydropyridine core provides an excellent foundation for developing compounds with enhanced therapeutic indices.
The position of 1,2,3,6-tetrahydropyridine within the broader family of nitrogen heterocycles illuminates its unique properties and applications. Compared to fully saturated piperidines, tetrahydropyridines maintain some degree of unsaturation that provides additional sites for chemical modification and influences electronic properties [4].
The partial saturation distinguishes tetrahydropyridines from fully aromatic pyridines, resulting in different basicity patterns and reactivity profiles. While pyridine exhibits electron-deficient character due to the electronegative nitrogen within the aromatic system, tetrahydropyridines display more nucleophilic behavior at the nitrogen center [8] [5].
Three isomeric forms of tetrahydropyridine exist, differing in the position of the double bond within the ring [4]. The 1,2,3,6-isomer represents the most synthetically accessible and widely studied variant, though 2,3,4,5-tetrahydropyridine and 1,2,5,6-tetrahydropyridine derivatives also possess significant utility in specific applications.
The conformational analysis of tetrahydropyridines reveals chair-like and boat-like conformations similar to cyclohexane derivatives, but with additional considerations arising from the nitrogen substitution and partial unsaturation. These conformational preferences influence both the stereochemical outcomes of reactions and the binding interactions with biological targets [20].
Irritant